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Compound of Interest

Compound Name: 2,2'-Dichlorobenzophenone

Cat. No.: B1330681

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2'-
Dichlorobenzophenone, a key intermediate in various chemical syntheses. The document
presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, alongside detailed experimental protocols to aid in the replication and verification of
these findings.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for 2,2'-
Dichlorobenzophenone, presented in a clear and concise format for easy reference and
comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimental *H and 3C NMR data in publicly accessible
databases, a comprehensive analysis is not currently possible. It is recommended that
researchers acquire this data experimentally for detailed structural elucidation.

Infrared (IR) Spectroscopy
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The infrared spectrum of 2,2'-Dichlorobenzophenone reveals characteristic absorption bands
corresponding to its key functional groups. The data presented in Table 1 is sourced from
publicly available spectra.

Table 1: Infrared (IR) Spectroscopy Peak List for 2,2'-Dichlorobenzophenone

Wavenumber (cm~?) Intensity Assignment

~3070 Weak-Medium C-H stretch (Aromatic)
~1670 Strong C=0 stretch (Ketone)
~1580 Medium C=C stretch (Aromatic)
~1450 Medium C=C stretch (Aromatic)
~1280 Medium C-C stretch (Aromatic)

C-Cl stretch / C-H bend

~750 Stron
9 (Aromatic)

Note: The exact positions and intensities of IR peaks can vary slightly depending on the
sampling method and instrument.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2,2'-Dichlorobenzophenone results in a
characteristic fragmentation pattern. The most prominent peaks are summarized in Table 2.
The molecular ion peak is expected at m/z 250, corresponding to the molecular weight of the
compound with the most common isotopes of chlorine (3>Cl).

Table 2: Key Mass Spectrometry (MS) Data for 2,2'-Dichlorobenzophenone
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miz Relative Intensity Proposed Fragment
250 Moderate [M]* (Molecular lon)
215 Moderate [M-CI]*
) [C7H4OCI]* (Chlorobenzoyl
139 High ]
cation)
) [C7H4037CI]* (Chlorobenzoyl
141 High ] )
cation with 37Cl)
CeHaClI]* (Chlorophenyl
111 Moderate [ I pheny

cation)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented in this
guide. These protocols are based on standard laboratory practices for the analysis of aromatic
ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

¢ Dissolve 10-20 mg of 2,2'-Dichlorobenzophenone in approximately 0.7 mL of a deuterated
solvent (e.g., CDClIs, Acetone-ds) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if

necessary.
2. 1H NMR Acquisition:
e Spectrometer: 400 MHz or higher field strength NMR spectrometer.
e Pulse Sequence: Standard single-pulse experiment.
e Spectral Width: 0-12 ppm.

¢ Number of Scans: 16-32, depending on sample concentration.
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o Relaxation Delay: 1-2 seconds.

o Referencing: Calibrate the spectrum using the residual solvent peak (e.g., CHCIs at 7.26
ppm).

3. 3C NMR Acquisition:

e Spectrometer: 100 MHz or higher 13C frequency NMR spectrometer.
» Pulse Sequence: Proton-decoupled pulse sequence.

e Spectral Width: 0-200 ppm.

e Number of Scans: 1024 or more to achieve adequate signal-to-noise.
o Relaxation Delay: 2-5 seconds.

o Referencing: Calibrate the spectrum using the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):
e Place a small amount of solid 2,2'-Dichlorobenzophenone directly onto the ATR crystal.

o Apply consistent pressure using the instrument's pressure clamp to ensure good contact
between the sample and the crystal.

2. Data Acquisition:

o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or
germanium ATR accessory.

e Spectral Range: 4000-400 cm™1,
e Resolution: 4 cm™1,

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
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e Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

Mass Spectrometry (MS)

1. Sample Introduction:

« Introduce a dilute solution of 2,2'-Dichlorobenzophenone in a volatile organic solvent (e.qg.,
methanol, dichloromethane) via a direct insertion probe or a gas chromatograph (GC) inlet.

2. lonization and Analysis:

« lonization Mode: Electron lonization (El).

o Electron Energy: 70 eV.

o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

e Scan Range: m/z 40-300.

Source Temperature: 200-250 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a compound like 2,2'-Dichlorobenzophenone.
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Caption: Workflow for Spectroscopic Characterization.

« To cite this document: BenchChem. [Spectroscopic Profile of 2,2'-Dichlorobenzophenone: An
In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330681#spectroscopic-data-of-2-2-
dichlorobenzophenone-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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